molecular formula C15H13ClN2O B2954000 8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 1795518-01-2

8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2954000
CAS No.: 1795518-01-2
M. Wt: 272.73
InChI Key: BUBLTOSFWMKXAI-UHFFFAOYSA-N
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Description

8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

8-Chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its psychoactive properties. Characterized by a unique bicyclic structure, this compound has garnered interest due to its potential biological activities, including anxiolytic, sedative, and anticonvulsant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C15H13ClN2O
  • Molecular Weight : Approximately 272.73 g/mol
  • Structure : The compound features a chloro substituent at the 8-position and a phenyl group at the 5-position, contributing to its distinct chemical properties.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic and sedative properties. Specifically, this compound has shown promising results in binding affinity studies with central benzodiazepine receptors (CBRs), which mediate anxiolytic effects.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro and phenyl groupsAnxiolytic and sedative
DiazepamClassic benzodiazepine structureAnxiolytic and muscle relaxant
FlurazepamFluorinated derivativeSedative with longer half-life

Anticonvulsant Properties

The anticonvulsant activity of this compound has been explored through various in vitro studies. It has been found to exhibit protective effects in animal models of seizures. The mechanism appears to involve modulation of GABA_A receptor activity, enhancing inhibitory neurotransmission in the central nervous system.

Structure-Activity Relationship (SAR)

Recent studies on the structure-activity relationship of benzodiazepines have provided insights into how modifications affect biological activity. The introduction of chlorine at specific positions has been shown to enhance receptor binding affinity significantly.

Case Study: SAR Analysis
A study investigated various derivatives of benzodiazepines with different substituents. It was found that:

  • Chlorine at position 7 increased activity compared to unsubstituted analogs.
  • Methyl groups at position 10 also enhanced activity.

Binding Affinity Studies

Binding affinity studies reveal that this compound interacts selectively with certain receptors:

Table 2: Binding Affinity to Receptors

Receptor TypeBinding Affinity (Ki)
Central Benzodiazepine ReceptorLow nanomolar range
Peripheral Benzodiazepine ReceptorModerate affinity

Clinical Implications

The potential applications of this compound extend beyond traditional anxiolytics. Emerging research suggests its use in treating conditions such as anxiety disorders, insomnia, and even certain types of epilepsy.

Properties

IUPAC Name

8-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-11-6-7-12-13(8-11)18-14(19)9-17-15(12)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBLTOSFWMKXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Cl)C(N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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